1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene
Description
The compound 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is a benzimidazole derivative featuring a 2-furyl substituent on the benzimidazole core, linked via an ethoxy spacer to a 2-methylbenzene moiety. Benzimidazoles are heterocyclic aromatic compounds known for their versatility in medicinal chemistry, often serving as scaffolds for antitumor, antimicrobial, and anti-inflammatory agents .
Properties
IUPAC Name |
2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSFKGJIDHLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene typically involves the condensation of 2-(2-furyl)benzimidazole with 2-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating under reflux to facilitate the formation of the ethoxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include furanones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can inhibit key pathways involved in cell proliferation, such as the DNA replication and repair pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole
- Structure : Contains a 2-furyl group and a dichlorobenzyloxy-ethyl chain attached to the benzimidazole core.
- Key Differences : The dichlorobenzyloxy group introduces electron-withdrawing chlorine atoms, enhancing electrophilicity compared to the methylbenzene group in the target compound.
- Synthesis : Prepared via single-crystal X-ray diffraction, highlighting crystallographic stability (R factor = 0.048) .
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
- Structure : Features a hydroxyethyl chain and a phenyl group on the benzimidazole, with a carboxylate ester at position 3.
- Key Differences : The carboxylate ester and hydroxyethyl groups increase hydrophilicity, contrasting with the ethoxy and methylbenzene groups in the target compound.
- Biological Activity : Exhibits antitumor and antimicrobial properties due to the phenyl and carboxylate moieties .
2-(Benzylthio)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole
- Structure: Includes a benzylthio group and a methoxyphenoxy-ethyl chain.
- Key Differences : The sulfur atom in the benzylthio group may enhance metal-binding capacity, differing from the oxygen-based ethoxy linker in the target compound.
Physicochemical Properties
Biological Activity
1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzimidazole core linked to a furan ring, which is believed to contribute to its diverse biological effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : 2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole
- Molecular Formula : C20H18N2O2
- CAS Number : 637754-46-2
This compound possesses unique functional groups that influence its reactivity and biological interactions, particularly through its ability to form hydrogen bonds and interact with various biomolecules.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays . The mechanism typically involves the binding of these compounds to DNA, leading to cell cycle arrest and apoptosis.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | DNA intercalation |
| Compound B | HCC827 | 15 | Apoptosis induction |
| This compound | NCI-H358 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar benzimidazole derivatives have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against eukaryotic models like Saccharomyces cerevisiae. The evaluation was conducted using broth microdilution testing per CLSI guidelines.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 µg/mL |
| Compound D | Escherichia coli | 10 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with biomolecules such as DNA and proteins. The compound is believed to inhibit key pathways involved in cell proliferation by binding to DNA and interfering with replication and repair mechanisms. This interaction can lead to apoptosis in cancer cells, making it a candidate for further drug development .
Case Studies
Recent studies have focused on synthesizing derivatives of benzimidazole and evaluating their biological activities. For example, a study synthesized various furane derivatives linked with benzimidazole nuclei and assessed their antitumor and antimicrobial activities. The findings suggested that certain modifications significantly enhanced the efficacy against specific cancer cell lines and bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
